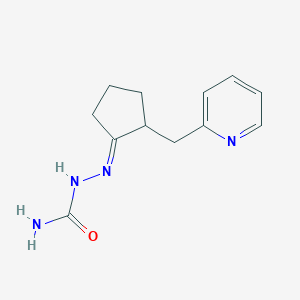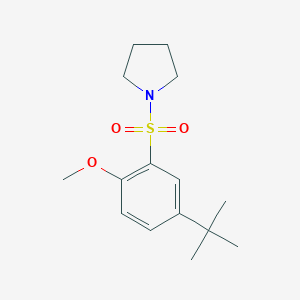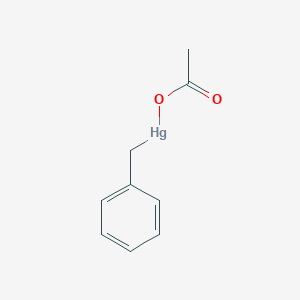
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide blocks the downstream signaling pathways that are involved in cancer cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. In addition, 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its high selectivity for BTK and ITK, which reduces the potential for off-target effects. 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its low solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the development of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One potential application is in combination therapy with other cancer drugs. 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been shown to synergize with other drugs, such as ibrutinib and venetoclax, in preclinical studies. Another future direction is the development of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide analogs with improved solubility and potency. Finally, the clinical efficacy of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in various types of cancers is currently being evaluated in ongoing clinical trials.
合成法
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylsulfonylbenzoic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl to form the corresponding amide. This intermediate is then reacted with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst to yield 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
科学的研究の応用
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has shown potent inhibitory activity against several kinases that are involved in cancer cell proliferation and survival.
特性
製品名 |
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
分子式 |
C17H27ClN2O3S |
分子量 |
374.9 g/mol |
IUPAC名 |
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-11-7-14(23-6)15(8-13(11)18)24(21,22)19-12-9-16(2,3)20-17(4,5)10-12/h7-8,12,19-20H,9-10H2,1-6H3 |
InChIキー |
ZJEVXTOPJTVAAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
正規SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)

